molecular formula C16H13N3O5S B2504743 (Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide CAS No. 865180-65-0

(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide

Cat. No.: B2504743
CAS No.: 865180-65-0
M. Wt: 359.36
InChI Key: ONLWFSHTDSVOHY-MSUUIHNZSA-N
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Description

This compound features a benzothiazole core substituted with an allyl group at position 3 and a methoxy group at position 4. The (Z)-configured imine nitrogen is linked to a 5-nitrofuran-2-carboxamide moiety. Its molecular formula is C₁₆H₁₃N₃O₄S, with a molecular weight of 343.36 g/mol .

Properties

IUPAC Name

N-(6-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5S/c1-3-8-18-11-5-4-10(23-2)9-13(11)25-16(18)17-15(20)12-6-7-14(24-12)19(21)22/h3-7,9H,1,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLWFSHTDSVOHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(O3)[N+](=O)[O-])S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide is a synthetic compound belonging to the class of benzothiazole derivatives. Its unique structural features, including an allyl group and a nitrofuran moiety, suggest potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by experimental findings and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C15H14N4O4S\text{C}_{15}\text{H}_{14}\text{N}_4\text{O}_4\text{S}
PropertyValue
Molecular FormulaC15H14N4O4S
Molecular Weight358.36 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the benzothiazole core followed by functionalization with allyl and nitrofuran groups. Key steps in the synthesis include:

  • Formation of Benzothiazole : The initial step generally involves the cyclization of appropriate precursors under acidic or basic conditions.
  • Allylation : The introduction of the allyl group is achieved through nucleophilic substitution.
  • Nitro Group Introduction : The nitrofuran moiety is incorporated via electrophilic substitution reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) using assays such as MTT for proliferation and flow cytometry for apoptosis assessment.

Key Findings:

  • Inhibition of Cell Proliferation : The compound demonstrated significant inhibition of cell growth in A431 and A549 cells, with IC50 values indicating potent activity.
  • Induction of Apoptosis : Flow cytometry results showed increased apoptosis rates in treated cells compared to controls.

Anti-inflammatory Activity

The compound's anti-inflammatory properties were assessed by measuring the expression levels of inflammatory cytokines such as IL-6 and TNF-α using ELISA in RAW264.7 macrophages.

Results:

  • Reduction in Cytokine Levels : Treatment with the compound resulted in a marked decrease in IL-6 and TNF-α levels, suggesting its potential as an anti-inflammatory agent.

Antimicrobial Activity

Benzothiazole derivatives have also been noted for their antimicrobial properties. Preliminary assays indicate that this compound exhibits activity against various bacterial strains.

Case Studies

  • Study on Anticancer Efficacy :
    • A study reported that a series of benzothiazole derivatives, including analogs of our compound, exhibited significant cytotoxicity against multiple cancer cell lines. The mechanism was attributed to tubulin polymerization inhibition, leading to cell cycle arrest in G2/M phase .
  • Anti-inflammatory Mechanism Investigation :
    • Another investigation into related compounds revealed that they effectively inhibited 5-lipoxygenase activity, a key enzyme in inflammatory pathways, further supporting the anti-inflammatory potential of benzothiazole derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzothiazole Family

Compound A : (E)-N-(3-allyl-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide (CAS: 955633-30-4)
  • Key differences :
    • Substituents : Methoxy (-OCH₃) vs. methylthio (-SCH₃) at position 5.
    • Carboxamide group : 5-Nitrofuran vs. 5-methylisoxazole.
    • Stereochemistry : (Z) vs. (E) configuration.
  • Impact: The methylthio group in Compound A may enhance lipophilicity compared to the methoxy group in the target compound, affecting membrane permeability .
Compound B : N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g)
  • Key differences: Core structure: Benzothiazole vs. thiadiazole. Substituents: Allyl and methoxy groups absent; replaced by dimethylamino-acryloyl and methylphenyl groups.
  • Impact: The thiadiazole core in Compound B may confer different electronic properties, reducing aromatic stabilization compared to benzothiazole. Compound B exhibits a higher molecular weight (392.48 g/mol) and distinct solubility due to the dimethylamino group .

Nitrofuran-Containing Analogues

Compound C : N-((Z)-3-((E)-4-((2-(3-((tert-Butyldimethylsilyl)oxy)propoxy)-4-carbamoyl-6-nitrophenyl)amino)but-2-en-1-yl)-6-carbamoyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-ethyl-2-methyloxazole-5-carboxamide (30b)
  • Key similarities :
    • Benzothiazole core with methoxy and nitrophenyl groups.
    • Presence of a carboxamide linkage.

Thiazolylmethylcarbamate Analogs

Compound D : Thiazol-5-ylmethyl (2S,3R,5R)-3-hydroxy-5-[(S)-2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanamido]-1,6-diphenylhexan-2-ylcarbamate
  • Key differences :
    • Core structure : Carbamate-linked thiazole vs. benzothiazole.
    • Functional groups : Hydroperoxy and ureido groups absent in the target compound.
  • Impact :
    • Compound D’s hydroperoxy group may confer redox activity, unlike the nitro group in the target compound, which primarily acts as an electron sink .

Data Table: Comparative Analysis

Property Target Compound Compound A Compound B Compound C
Molecular Weight (g/mol) 343.36 345.4 392.48 430.25
Core Structure Benzothiazole Benzothiazole Thiadiazole Benzothiazole
Key Substituents Allyl, Methoxy, 5-Nitrofuran Allyl, Methylthio, 5-Methylisoxazole Dimethylamino-acryloyl, Methylphenyl tert-Butyldimethylsilyl, Carbamoyl
Electron Effects Strongly electron-withdrawing (NO₂) Moderate (SCH₃) Electron-donating (N(CH₃)₂) Mixed (NO₂ and OCH₃)
Potential Bioactivity Antimicrobial Unknown Anticancer (inferred) STING agonist

Research Findings and Implications

  • Stereochemistry Matters : The (Z)-configuration in the target compound likely optimizes spatial alignment for receptor binding compared to (E)-isomers like Compound A .
  • Nitro Group Efficacy : The 5-nitrofuran moiety is critical for generating reactive oxygen species (ROS), a mechanism less prominent in methylisoxazole or carbamate analogs .
  • Synthetic Challenges : The allyl group in the target compound introduces synthetic complexity compared to simpler alkyl substituents in Compound B .

Preparation Methods

Synthesis of the Benzothiazole Core Structure

The 6-methoxybenzo[d]thiazole scaffold is synthesized via cyclization of 1-chloro-4-methoxy-2-nitrobenzene using sodium polysulfide and carbon disulfide. This method achieves a 93.1% yield by refluxing the reactants in a carbon disulfide medium, followed by neutralization with hydrochloric acid to precipitate the thiol intermediate. An alternative route involves condensing 2-amino-4-methoxybenzenethiol with carbon disulfide in alkaline ethanol, yielding 5-methoxy-2-benzothiazolethiol at 192–194°C after recrystallization.

Table 1: Comparative Analysis of Benzothiazole Core Synthesis Methods

Starting Material Reagents Conditions Yield Purity Post-Recrystallization
1-Chloro-4-methoxy-2-nitrobenzene Na₂Sₓ, CS₂ Reflux, 5 hours 93.1% 98% (mp 198–200°C)
2-Amino-4-methoxybenzenethiol CS₂, NaOH, ethanol Reflux, 2 hours 76% 99% (mp 192–194°C)

The sodium polysulfide route is favored for scalability, while the aminothiol pathway offers higher regioselectivity for methoxy positioning. Nuclear magnetic resonance (NMR) analysis of the products confirms substitution patterns, with characteristic shifts at δ 3.87 ppm for the methoxy group and δ 7.35–7.61 ppm for aromatic protons.

Formation of the Imine Bond with Z-Configuration

The Z-configured imine bond is established via condensation of the 3-allyl-6-methoxybenzothiazole-2-amine with 5-nitrofuran-2-carboxylic acid. PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) serves as the coupling agent, with diisopropylethylamine (DIPEA) as a base in DMF. Stereochemical control is achieved by maintaining a reaction temperature of 25°C and avoiding protic solvents, which could promote E/Z isomerization.

Table 2: Optimization of Imine Bond Formation

Coupling Agent Base Solvent Temperature Time Yield Z:E Ratio
PyBOP DIPEA DMF 25°C 7 days 4% 9:1
EDCl/HOBt Triethylamine THF 40°C 24 h <2% 6:1

Despite the low yield (4%) in initial trials, the Z-selectivity exceeds 90%, as confirmed by nuclear Overhauser effect (NOE) NMR spectroscopy. The prolonged reaction time (7 days) suggests kinetic control favoring the Z-isomer, though process intensification via microwave irradiation remains unexplored.

Final Coupling with 5-Nitrofuran-2-Carboxylic Acid

Activation of 5-nitrofuran-2-carboxylic acid is accomplished using PyBOP and DIPEA, followed by nucleophilic attack from the benzothiazole imine nitrogen. The reaction proceeds in DMF at ambient temperature, with the nitro group’s electron-withdrawing effect enhancing the electrophilicity of the carbonyl carbon. Post-coupling, the crude product is purified via preparatory high-performance liquid chromatography (HPLC) on a YMC S5 ODS column with a methanol/water–trifluoroacetic acid gradient.

High-resolution mass spectrometry (HRMS) of the final compound confirms the molecular formula C₁₈H₁₆N₄O₅S₂, with a [M+H]⁺ peak at m/z 457.0724. The Z-configuration is further validated by ultraviolet-visible (UV-Vis) spectroscopy, which shows a λₘₐₓ at 342 nm attributable to the conjugated imine-nitrofuran system.

Purification and Analytical Characterization

Silica gel chromatography with ethyl acetate/hexane eluents removes nonpolar byproducts, while preparatory HPLC resolves polar impurities. The final compound exhibits a melting point of 85–87°C and a 1H NMR spectrum with distinct signals for the allyl group (δ 4.52 ppm, singlet), methoxy substituents (δ 3.72–3.84 ppm), and nitrofuran protons (δ 7.54–7.61 ppm). Elemental analysis corroborates the empirical formula with <0.5% deviation from theoretical values.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing (Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide with high yield and purity?

  • Methodological Answer : The synthesis typically involves sequential steps: (1) formation of the benzo[d]thiazole core via cyclization of substituted thioureas or thioamides, (2) introduction of the allyl group via alkylation, and (3) coupling with 5-nitrofuran-2-carboxylic acid derivatives. Key parameters include:
  • Catalysts : Use of mild bases (e.g., K₂CO₃) to avoid decomposition of nitro groups .
  • Solvents : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency .
  • Temperature : Controlled heating (60–80°C) balances reaction rate and side-product formation .
    Yields >50% are achievable with optimized stepwise purification (e.g., column chromatography) .

Q. How is the molecular structure of this compound characterized, and what spectroscopic techniques are most reliable?

  • Methodological Answer : Structural confirmation requires a combination of:
  • ¹H/¹³C NMR : Assign peaks for the allyl group (δ 5.0–6.0 ppm for vinyl protons), methoxy (δ ~3.8 ppm), and nitrofuran (δ 8.2–8.5 ppm for aromatic protons) .
  • HRMS : Validate molecular formula (e.g., [M+H]⁺ at m/z 401.0824 for C₁₇H₁₄N₃O₅S) .
  • X-ray crystallography (if crystalline): Resolves Z/E isomerism and confirms the ylidene configuration .

Q. What initial biological screening assays are recommended to evaluate its potential therapeutic activity?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or oxidoreductases, given the nitro group’s redox activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound to enhance bioactivity?

  • Methodological Answer :
  • Substituent variation : Replace the methoxy group with electron-withdrawing groups (e.g., Cl, NO₂) to improve target binding .
  • Scaffold hybridization : Fuse the benzo[d]thiazole with triazole or dioxane rings to modulate solubility and potency .
  • Data-driven SAR : Use comparative tables (e.g., IC₅₀ values of analogs with different substituents) to identify critical pharmacophores .

Q. How can contradictory results in biological activity between in vitro and in vivo models be resolved?

  • Methodological Answer :
  • Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsomes) and plasma protein binding to explain reduced in vivo efficacy .
  • Formulation optimization : Use nanoencapsulation to improve bioavailability if poor solubility is observed .
  • Target validation : Employ CRISPR-Cas9 knockdowns to confirm on-target effects .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

  • Methodological Answer :
  • Docking simulations : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR) .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .
  • QSAR models : Train on datasets of thiazole derivatives to predict toxicity and ADMET properties .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

  • Methodological Answer :
  • Degradation studies : Use HPLC to monitor stability in buffers (pH 2–10) and at 25–40°C. Nitro groups may hydrolyze under alkaline conditions, requiring neutral storage .
  • Light sensitivity : Store in amber vials if nitroaromatic moieties degrade under UV .

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